molecular formula C10H12N2O B2536530 N-(5-methylpyridin-2-yl)cyclopropanecarboxamide CAS No. 186253-81-6

N-(5-methylpyridin-2-yl)cyclopropanecarboxamide

Cat. No.: B2536530
CAS No.: 186253-81-6
M. Wt: 176.219
InChI Key: LCGXJVSHRUGFRV-UHFFFAOYSA-N
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Description

N-(5-methylpyridin-2-yl)cyclopropanecarboxamide is a synthetic small molecule characterized by a cyclopropane ring conjugated to a carboxamide group, which is further linked to a 5-methyl-substituted pyridin-2-yl moiety.

Properties

IUPAC Name

N-(5-methylpyridin-2-yl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-7-2-5-9(11-6-7)12-10(13)8-3-4-8/h2,5-6,8H,3-4H2,1H3,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCGXJVSHRUGFRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)NC(=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methylpyridin-2-yl)cyclopropanecarboxamide typically involves the reaction of 5-methyl-2-pyridinecarboxylic acid with cyclopropanecarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The resulting intermediate is then treated with ammonia or an amine to form the desired carboxamide.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-methylpyridin-2-yl)cyclopropanecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated derivatives of the pyridine ring.

Scientific Research Applications

Pharmacological Applications

Cannabinoid Receptor Modulation
The compound has been identified as a potential modulator of the cannabinoid receptor system. Research indicates that it may act as an agonist or antagonist at cannabinoid receptors, which are implicated in several therapeutic areas including pain management, appetite stimulation, and anti-emetic effects. Such properties are particularly relevant in the context of conditions like cancer and AIDS, where appetite loss is a significant concern .

Case Study: Cannabinoid Receptor Agonists
A study highlighted the development of pyridine compounds that exhibit selective activity towards CB1 and CB2 receptors. These compounds have shown promise in preclinical models for treating disorders such as chronic pain and inflammation . The structure-activity relationship (SAR) studies have provided insights into how modifications to the pyridine ring can enhance receptor selectivity and efficacy.

Anti-inflammatory Properties

p38 MAP Kinase Inhibition
N-(5-methylpyridin-2-yl)cyclopropanecarboxamide has been linked to the inhibition of p38 MAP kinase, a critical pathway in inflammatory responses. Inhibitors targeting this pathway are being explored for their potential in treating rheumatoid arthritis and other inflammatory diseases. The compound's ability to modulate this pathway suggests it could be beneficial in reducing inflammation .

Data Table: Inhibitory Activity Comparison

CompoundIC50 (µM)Therapeutic Area
This compound0.5Anti-inflammatory
BMS-5829490.3Rheumatoid arthritis

Neurodegenerative Disease Research

Recent studies have indicated that compounds similar to this compound may have applications in treating neurodegenerative diseases. The modulation of neuronal pathways through cannabinoid receptors has been proposed as a therapeutic strategy for conditions like Alzheimer's disease and Parkinson's disease .

Case Study: Neuroprotective Effects
Research involving imidazo-pyridine derivatives has shown promising neuroprotective effects in animal models, suggesting that modifications to the cyclopropanecarboxamide structure can enhance neuroprotection while minimizing side effects associated with traditional therapies .

Synthesis and Development

The synthesis of this compound involves several steps that can be optimized for yield and purity. The development of synthetic routes is crucial for scaling up production for clinical trials.

Table: Synthetic Routes Overview

StepReactantsConditionsYield (%)
15-methylpyridine + cyclopropanecarboxylic acidReflux in solvent85
2Intermediate + coupling agentRoom temperature90

Mechanism of Action

The mechanism of action of N-(5-methylpyridin-2-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The cyclopropane ring and pyridine moiety play crucial roles in its binding affinity and specificity. Pathways involved in its mechanism of action include signal transduction and metabolic processes.

Comparison with Similar Compounds

N-(5-aminopyridin-2-yl)cyclopropanecarboxamide (CID 18524625)

  • Molecular Formula : C₉H₁₁N₃O
  • Key Features: A primary amino group at the pyridine 5-position.
  • However, it may also increase metabolic instability due to susceptibility to oxidation or conjugation reactions .

N-(4-(3-Cyanophenyl)pyridin-2-yl)cyclopropanecarboxamide (Compound 23)

  • Molecular Formula : C₁₆H₁₂N₄O
  • Key Features: A 3-cyanophenyl substituent on the pyridine ring.
  • Impact: The electron-withdrawing cyano group improves metabolic stability and may enhance binding to hydrophobic enzyme pockets. However, it reduces aqueous solubility, limiting bioavailability .

Triazolo-Pyridinyl Derivatives

Filgotinib ()

  • Structure : Incorporates a [1,2,4]triazolo[1,5-a]pyridin-2-yl core with a thiomorpholine-dioxide substituent.
  • Key Features : A sulfonated thiomorpholine group and extended aromatic system.
  • This structural complexity correlates with filgotinib’s clinical use in autoimmune diseases .

Fluorinated and Stereochemically Complex Analogs

(1R,2S)-2-[(2,4-dimethylpyrimidin-5-yl)oxy]methyl-2-(3-fluorophenyl)-N-(5-fluoropyridin-2-yl)cyclopropanecarboxamide

  • Key Features : Fluorine atoms at pyridine and phenyl positions, (1R,2S) stereochemistry, and a dimethylpyrimidinyloxy group.
  • Impact : Fluorine enhances metabolic stability and membrane permeability. The stereochemistry and pyrimidinyl group optimize interactions with chiral enzyme pockets, as seen in kinase inhibitors .

Sulfonamide-Linked Derivatives

N-(Pyridin-2-ylsulfonyl)cyclopropanecarboxamide Derivatives ()

  • Key Features : A sulfonyl bridge between pyridine and cyclopropanecarboxamide.
  • Impact : The sulfonyl group increases acidity (pKa ~1–2), facilitating ionic interactions with basic residues in targets like CFTR. This modification is critical for treating CFTR-mediated diseases but may reduce blood-brain barrier penetration .

Pyrrolidine-Carboxamide Analogs

N-(5-methylpyridin-2-yl)pyrrolidine-2-carboxamide dihydrochloride

  • Key Features : Pyrrolidine replaces cyclopropane; dihydrochloride salt form.
  • Impact : The pyrrolidine ring’s flexibility allows conformational adaptation to enzyme active sites. The salt form improves solubility, making it suitable for oral administration .

Biological Activity

N-(5-methylpyridin-2-yl)cyclopropanecarboxamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H12N2C_{11}H_{12}N_2 with a molecular weight of approximately 176.23 g/mol. The compound features a cyclopropanecarboxamide moiety linked to a 5-methylpyridine ring, which contributes to its unique reactivity and interaction with biological targets.

This compound exhibits several mechanisms of action:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in various metabolic pathways, such as GSK-3β and JAK2, which are implicated in cancer and inflammatory diseases .
  • Antioxidant Activity : Research indicates that this compound may possess antioxidant properties, which help mitigate oxidative stress in cellular environments .
  • Anti-inflammatory Effects : It has demonstrated the ability to reduce pro-inflammatory cytokines, suggesting potential applications in treating inflammatory disorders .

Biological Activity and Therapeutic Applications

The biological activity of this compound has been explored in various studies:

Anticancer Activity

The compound has shown promising results in inhibiting the proliferation of cancer cell lines. For instance, it was found to reduce cell viability in several tumor models, indicating its potential as an anticancer agent .

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung Cancer)15GSK-3β inhibition
MCF-7 (Breast Cancer)12JAK2 inhibition
HeLa (Cervical Cancer)10Induction of apoptosis

Antimicrobial Activity

Studies have also indicated that this compound exhibits antimicrobial properties against various pathogens. Its ability to disrupt bacterial cell membranes and inhibit growth is noteworthy for potential therapeutic applications.

Table 2: Antimicrobial Effects

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

Case Studies

  • Study on Neuroprotection : A case study investigated the effects of this compound on neurodegenerative models. The results indicated significant neuroprotective effects against Aβ-induced toxicity, highlighting its potential in treating Alzheimer's disease .
  • Inflammatory Disease Model : In a murine model of inflammation, treatment with the compound led to a marked reduction in inflammatory markers, suggesting its utility in managing conditions like rheumatoid arthritis and other inflammatory disorders .

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